5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine
Description
The compound 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a fused octahydropyrrolo[3,4-b]pyrrole ring system at the 2-position. The pyrrolo-pyrrole moiety is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl group.
Key structural attributes include:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, common in nucleobases and pharmaceuticals.
- Octahydropyrrolo[3,4-b]pyrrole: A bicyclic system providing conformational rigidity and 3D complexity.
- Trifluoromethylpyridine: A lipophilic substituent known to improve pharmacokinetic properties .
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5/c17-12-6-22-15(23-7-12)25-4-3-10-8-24(9-13(10)25)14-2-1-11(5-21-14)16(18,19)20/h1-2,5-7,10,13H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXCGUMACSQTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a trifluoromethyl-pyridine moiety and an octahydropyrrolo structure. The presence of the trifluoromethyl group is notable for enhancing biological activity due to its influence on molecular interactions and stability.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown significant inhibition of cancer cell growth in various human cancer cell lines. For instance, studies on similar pyrimidine derivatives have reported IC50 values indicating potent anticancer effects against breast and prostate cancer cells .
- Antimicrobial Properties : Compounds within this structural class have been evaluated for their ability to inhibit the growth of pathogenic bacteria. For example, certain derivatives demonstrated effective inhibition against Enterococcus faecalis and other nosocomial pathogens .
- Cholinesterase Inhibition : This class of compounds has also been studied for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specific analogues showed promising IC50 values in the low micromolar range .
The biological mechanisms underlying the activity of This compound are still being elucidated. However, several proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cell Membrane Integrity : Certain derivatives have been noted to interact with bacterial membranes, leading to increased permeability and cell death.
- Modulation of Neurotransmitter Levels : By inhibiting cholinesterases, these compounds can increase acetylcholine levels in synaptic clefts, potentially improving cognitive function.
Case Studies
Several studies have explored the biological effects of similar compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrimidine derivatives, including those with trifluoromethyl substitutions. Results indicated that specific modifications enhanced cytotoxicity against MCF-7 (breast cancer) cells with IC50 values ranging from 0.5 to 2 µM .
Case Study 2: Antimicrobial Efficacy
Research involving pyrazine derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains. The study highlighted that certain structural features contributed to increased efficacy against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Literature
a) 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (Compound 22)
- Key Differences :
- Replaces the octahydropyrrolo[3,4-b]pyrrole with a 4-fluoroindolin-1-yl group.
- Contains a 7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine group instead of the chloropyrimidine.
- Functional Implications: The fluorine atom on indole may enhance membrane permeability. The amino group on pyrimidine could facilitate hydrogen bonding, contrasting with the chlorine's electron-withdrawing effects in the target compound .
b) 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate
- Key Differences :
- Features a pyridin-2-amine linker instead of a fused pyrrolo-pyrrole system.
- Exists as a dihydrochloride dihydrate, enhancing aqueous solubility compared to the neutral target compound.
- Functional Implications :
c) Pyrimidine Derivatives from Chemical Databases
- Examples include pyrrolo[3,4-c]pyrrole-1-carboxylic acid esters with bulky substituents (e.g., phenyl, trimethylsilyloxy).
- Functional Implications :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Pharmacokinetic Properties
Target Selectivity
- The rigid octahydropyrrolo[3,4-b]pyrrole system may confer selectivity for 3D-structured binding pockets (e.g., GPCRs or ion channels), unlike the planar pyridin-2-amine linker in .
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone method for constructing the C–N bond between the chloropyrimidine core and the octahydropyrrolo[3,4-b]pyrrole moiety. In a representative procedure, 5-chloro-2-iodopyrimidine is reacted with 5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a ligand. The reaction proceeds in toluene at 80–90°C for 8–12 hours under nitrogen, achieving yields of 65–78% after purification by silica gel chromatography.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–I bond of the pyrimidine, followed by coordination of the pyrrolo-pyrrole amine. Reductive elimination forms the desired C–N bond, with potassium tert-butoxide acting as a base to deprotonate the amine.
Nucleophilic Aromatic Substitution (SNAr)
Direct Displacement of Chlorine
The electron-deficient nature of 5-chloropyrimidine enables direct substitution with the pyrrolo-pyrrole amine under mild conditions. A protocol using anhydrous dimethylformamide (DMF) at 100°C for 24 hours achieves 55–60% yield without catalysts. However, this method requires stoichiometric excess (2.5 equiv) of the amine to drive the reaction to completion.
Optimization Data :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 24 | 55–60 |
| Acetonitrile | 80 | 48 | 30–35 |
| Ethanol | 78 | 36 | 40–45 |
The superior performance of DMF is attributed to its high polarity, which stabilizes the transition state during the SNAr process.
Stepwise Assembly of the Pyrrolo-Pyrrole Moiety
Cyclocondensation of Diamines
The octahydropyrrolo[3,4-b]pyrrole ring is synthesized via cyclocondensation of 1,4-diaminobutane with α-keto esters. For example, reaction with ethyl glyoxalate in refluxing toluene forms the bicyclic scaffold in 72% yield. Subsequent N-alkylation with 2-chloro-5-(trifluoromethyl)pyridine using potassium carbonate in ethanol at 78°C introduces the trifluoromethylpyridinyl group.
Critical Step :
Late-Stage Functionalization Strategies
Suzuki-Miyaura Coupling for Pyridine Installation
While less common, the trifluoromethylpyridinyl group can be introduced via Suzuki-Miyaura coupling. A brominated pyrrolo-pyrrole intermediate is reacted with 5-(trifluoromethyl)pyridin-2-ylboronic acid using Pd(PPh₃)₄ in a dioxane/water mixture (4:1), yielding 50–55% of the coupled product.
Limitations : This method requires pre-functionalization with a bromine atom, adding synthetic steps compared to direct amination approaches.
Industrial-Scale Purification Techniques
Crystallization Optimization
The final compound is purified via antisolvent crystallization from ethyl acetate/hexane mixtures (1:3 v/v), achieving >99% purity by HPLC. Key parameters:
| Parameter | Optimal Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Crystal Loading | 1% w/w |
| Stirring Speed | 200 rpm |
This protocol minimizes solvent usage while maintaining crystal habit suitable for pharmaceutical formulation .
Q & A
Q. What mechanistic insights can be gained from studying hydrolysis or photodegradation pathways?
- Methodological Answer :
- LC-MS/MS Degradation Profiling : Identify primary degradation products (e.g., pyrimidine ring cleavage under UV light) .
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂) in buffer solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
